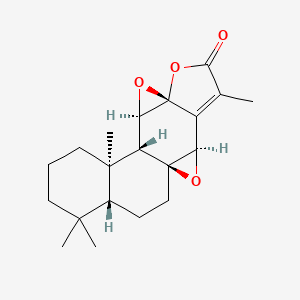

Jolkinolide B

Description

Propriétés

IUPAC Name |

(1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-15H,5-9H2,1-4H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVOCMGDFRGRKF-MCDHERAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@@H]6[C@]2(O6)OC1=O)(CCCC5(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958923 | |

| Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37905-08-1 | |

| Record name | Jolkinolide B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37905-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jolkinolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Jolkinolide B in Euphorbia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jolkinolide B, an ent-abietane-type diterpenoid, is a significant bioactive secondary metabolite found within various species of the genus Euphorbia. Renowned for its potent cytotoxic and anti-inflammatory properties, this complex natural product has garnered considerable interest in the fields of pharmacology and drug development. This technical guide provides an in-depth exploration of the origin of this compound, detailing its proposed biosynthetic pathway, distribution within Euphorbia species, and the experimental methodologies employed for its isolation and characterization. Quantitative data are systematically presented, and key experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

The genus Euphorbia is one of the largest and most diverse genera of flowering plants, comprising over 2,000 species. These plants are characterized by the production of a milky latex and a remarkable array of structurally complex secondary metabolites, including a vast number of diterpenoids. Among these, this compound, first isolated from Euphorbia jolkini, stands out due to its significant biological activities. Understanding the biosynthetic origin of this compound is crucial for its potential biotechnological production and the development of novel therapeutic agents.

Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for the biosynthesis of this compound has not been fully elucidated, a plausible route can be proposed based on the established principles of diterpenoid biosynthesis in plants. The pathway commences with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of cyclization and oxidation reactions.

The biosynthesis can be conceptually divided into two main stages:

-

Stage 1: Formation of the ent-Abietane Skeleton. This stage is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).

-

Stage 2: Oxidative Functionalization. The hydrocarbon skeleton is subsequently modified by cytochrome P450 monooxygenases (CYPs) and potentially other enzymes to yield the final this compound structure.

A proposed biosynthetic pathway is depicted below:

Quantitative Distribution of this compound in Euphorbia Species

The concentration of this compound varies significantly among different Euphorbia species and even between different tissues of the same plant. The roots are generally the primary site of accumulation.

| Euphorbia Species | Plant Part | This compound Concentration (mg/g dry weight) | Reference |

| Euphorbia fischeriana | Root | 0.9643 | [1] |

| Euphorbia fischeriana | Root | 0.529 | [2] |

| Euphorbia ebracteolata | Not Specified | 17.4 ± 1.1 (relative content) | [3] |

Table 1: Quantitative analysis of this compound in various Euphorbia species.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure for the isolation and purification of this compound from the roots of Euphorbia fischeriana.

Detailed Steps:

-

Extraction: The dried and powdered roots of E. fischeriana are extracted exhaustively with 95% ethanol at room temperature.[4]

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.[4]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.[4]

-

Column Chromatography: The ethyl acetate fraction, which is enriched with diterpenoids, is subjected to silica gel column chromatography. A gradient elution system, typically with increasing polarity (e.g., petroleum ether-ethyl acetate), is used to separate the components.[5]

-

Semi-preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by semi-preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[4]

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the carbon skeleton and the relative stereochemistry of the molecule.

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |

| 4.07 (s, 1H, H-11) | 175.8 (C-16) |

| 3.71 (s, 1H, H-14) | 148.5 (C-13) |

| 2.32 (s, 1H, H-9) | 118.2 (C-15) |

| 2.11 (s, 3H, H-17) | 82.1 (C-12) |

| 0.97 (s, 3H, H-18) | 73.9 (C-11) |

| 0.88 (s, 3H, H-19) | ... |

| 0.85 (s, 3H, H-20) | ... |

Table 2: Characteristic ¹H and ¹³C NMR chemical shifts for this compound.[6]

4.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural confirmation. A proposed fragmentation pathway for this compound is illustrated below.[7]

4.2.3. X-ray Crystallography

Single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute stereochemistry of this compound.[5] This technique requires the formation of high-quality crystals of the purified compound.

Conclusion

This compound originates from the general diterpenoid biosynthetic pathway in Euphorbia species, starting from GGPP and proceeding through a series of enzymatic cyclizations and oxidations to form the final ent-abietane structure. Its concentration is highest in the roots of species such as E. fischeriana. The isolation and structural elucidation of this compound rely on a combination of chromatographic and spectroscopic techniques. Further research into the specific enzymes involved in its biosynthesis will be crucial for enabling its sustainable production through metabolic engineering and synthetic biology approaches, thereby unlocking its full therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into Euphorbia diversity: Probing the contrasts between Euphorbia fischeriana Steud and Euphorbia ebracteolata Hayata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three new ent-abietane diterpenoids from the roots of Euphorbia fischeriana and their cytotoxicity in human tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Jolkinolide B: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jolkinolide B, an ent-abietane diterpenoid, has emerged as a molecule of significant interest within the scientific community due to its diverse and potent biological activities. First isolated in 1973, this natural product has been identified in several species of the Euphorbia genus. Exhibiting anticancer, anti-inflammatory, and anti-tuberculosis properties, this compound modulates several key cellular signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and analysis, and its multifaceted biological activities, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Structural Elucidation

This compound was first discovered and isolated in 1973 by D. Uemura and Y. Hirata from the plant Euphorbia jolkini. Their seminal work, published in Tetrahedron Letters, detailed the structural elucidation of this novel ent-abietane-type diterpenoid.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Euphorbiaceae family, commonly known as the spurge family. While initially isolated from Euphorbia jolkini, subsequent research has identified its presence in several other Euphorbia species. The concentration and yield of this compound can vary depending on the plant species, geographical location, and the part of the plant being analyzed.

| Plant Species | Family | Plant Part | Reported Presence/Yield |

| Euphorbia jolkini Boiss. | Euphorbiaceae | Roots, Whole Plant | Primary source of initial discovery. |

| Euphorbia fischeriana Steud. | Euphorbiaceae | Roots | Contains this compound; a study reported recoveries of 90.2–96.3% using a specific analytical method.[1][2] |

| Euphorbia kansui S.L. Liou ex S.B. Ho | Euphorbiaceae | Not Specified | Reported to contain this compound. |

| Euphorbia seguieriana Neck. | Euphorbiaceae | Not Specified | Reported to contain this compound.[3] |

| Suregada glomerulata (Blume) Baill. | Euphorbiaceae | Not Specified | Reported to contain this compound.[3] |

Experimental Protocols

Isolation and Purification of this compound from Euphorbia fischeriana

The following protocol is a representative method for the isolation and purification of this compound, based on common phytochemical techniques.

3.1.1. Plant Material Preparation

-

Obtain the dried roots of Euphorbia fischeriana.

-

Grind the dried roots into a coarse powder (20-40 mesh).

3.1.2. Extraction

-

Perform an initial extraction using a non-polar solvent to remove lipids and other non-polar compounds. A common method is Soxhlet extraction with petroleum ether.

-

The defatted plant material is then subjected to extraction with a more polar solvent, such as 95% ethanol, at room temperature. This can be done by maceration with periodic shaking for several days or through repeated percolation.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Solvent Partitioning

-

Suspend the crude ethanol extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC). The ethyl acetate fraction is often enriched with diterpenoids like this compound.[4]

3.1.4. Chromatographic Purification

-

Subject the this compound-rich fraction (e.g., the ethyl acetate fraction) to column chromatography over silica gel.[4]

-

Elute the column with a gradient solvent system, such as petroleum ether-acetone or hexane-ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC. Combine fractions containing this compound.

-

Further purification can be achieved using additional chromatographic techniques such as Sephadex LH-20 column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).[4]

3.1.5. Crystallization and Identification

-

The purified this compound can be crystallized from a suitable solvent system, such as dichloromethane-methanol, to obtain pure crystals.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and comparison with published data.

Analytical Quantification using HPLC

A Matrix Solid-Phase Dispersion (MSPD) method coupled with HPLC can be used for the quantification of this compound in plant samples.[1][2][5]

3.2.1. Sample Preparation (MSPD)

-

Weigh 0.1 g of the powdered Euphorbia fischeriana root sample and place it in an agate mortar.

-

Add 0.4 g of silica gel as the dispersant.

-

Grind the sample and silica gel together for 5 minutes to achieve a homogeneous mixture.

-

Transfer the mixture to a suitable column.

-

Elute the column with 5 mL of acetonitrile to extract this compound.

3.2.2. HPLC Conditions

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detection at an appropriate wavelength (e.g., determined from the UV spectrum of a this compound standard).

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample extract is determined by comparing its peak area to the calibration curve.

Biological Activities and Signaling Pathways

This compound has been shown to exert a variety of biological effects by modulating key cellular signaling pathways.

Anti-Cancer Activity

This compound demonstrates significant anti-tumor activity against various cancer cell lines.[6][7] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest. This is achieved through the modulation of several critical signaling pathways.

-

PI3K/Akt/mTOR Pathway: this compound can inhibit this pathway, which is crucial for cell growth, proliferation, and survival. By downregulating the phosphorylation of key proteins like Akt and mTOR, it can lead to decreased cancer cell viability.[8]

-

JAK/STAT Pathway: This pathway is often constitutively active in cancer cells and promotes their survival and proliferation. This compound has been shown to downregulate the JAK/STAT pathway, contributing to its pro-apoptotic effects.[6][7]

-

NF-κB Pathway: The NF-κB pathway is involved in inflammation and cancer progression. This compound can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory mediators.[9]

Anti-Tuberculosis Activity

Emerging research has indicated that this compound possesses anti-mycobacterial activity, suggesting its potential as a lead compound for the development of new anti-tuberculosis drugs.

Visualizations

Signaling Pathways

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Caption: NF-κB signaling pathway and its inhibition by this compound.

Experimental Workflow

Caption: A generalized workflow for the isolation and purification of this compound.

Conclusion

This compound stands as a promising natural product with a well-documented history of discovery and a growing body of evidence supporting its therapeutic potential. Its presence in various Euphorbia species makes it an accessible target for natural product chemists. The elucidation of its mechanisms of action, particularly its inhibitory effects on key signaling pathways implicated in cancer and inflammation, provides a strong rationale for its further investigation in preclinical and clinical settings. This technical guide serves as a foundational resource for researchers aiming to explore the full therapeutic potential of this compound and to develop novel drugs based on its unique chemical scaffold.

References

- 1. tandfonline.com [tandfonline.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. CN103435629A - Jolkinolide A preparation technology - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Development of matrix solid-phase dispersion coupled with high-performance liquid chromatography for determination of jolkinolide A and this compound in Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 17-Hydroxy-jolkinolide B, a diterpenoid from Euphorbia fischeriana, inhibits inflammatory mediators but activates heme oxygenase-1 expression in lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Jolkinolide B: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide B is a naturally occurring diterpenoid first isolated from plants of the Euphorbia genus, such as Euphorbia jolkini and Euphorbia fischeriana Steud.[1][2] It belongs to the ent-abietane class of diterpenoids and has garnered significant scientific interest due to its diverse and potent pharmacological activities.[3] Extensive research has highlighted its potential as an anti-cancer, anti-inflammatory, and anti-tuberculosis agent.[3] This technical guide provides a detailed overview of the physicochemical properties of this compound, its mechanism of action through various signaling pathways, and key experimental protocols for its study.

Physicochemical Properties of this compound

This compound is a white to beige powder with a complex polycyclic structure.[4] Its fundamental properties are summarized in the tables below.

General and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₄ | |

| Molecular Weight | 330.42 g/mol | |

| CAS Number | 37905-08-1 | |

| Appearance | White to beige powder | [4] |

| Purity (Typical) | ≥95% (HPLC) |

Structural Identifiers

| Identifier Type | Identifier |

| IUPAC Name | (1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.0¹,³.0⁴,⁸.0⁸,¹⁰.0¹²,¹⁷]nonadec-4-en-6-one |

| SMILES | CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5--INVALID-LINK--(CCCC5(C)C)C |

| InChI Key | SOVOCMGDFRGRKF-MCDHERAVSA-N |

Solubility and Storage

| Property | Details | Reference |

| Solubility | DMSO: ~2-10 mg/mL (may require warming) | |

| Ethanol: ~10 mg/mL | ||

| Storage Temperature | -10 to -25°C |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. While specific chemical shifts and absorption bands are reported in specialized literature, this section outlines the key methods used for its characterization.

NMR Spectroscopy

Both 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, along with 2D NMR techniques like COSY, HSQC, and HMBC, have been instrumental in assigning the proton and carbon signals and determining the relative configuration of the molecule.[1]

Mass Spectrometry (MS)

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS/MS) has been used for the detection and quantification of this compound in biological matrices, such as rat plasma.[5] A proposed fragmentation pathway has been described, aiding in its identification.[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic absorption bands for functional groups such as carbonyls and ethers would be expected.[3][6][7]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, primarily through the modulation of key cellular signaling pathways. Its anti-cancer and anti-inflammatory properties are of particular interest in drug development.[3]

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast cancer, gastric cancer, and leukemia.[4][8] It can induce cell cycle arrest and apoptosis through the modulation of several critical signaling pathways.[4]

-

PI3K/Akt/mTOR Pathway: this compound is a known inhibitor of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[3] By downregulating the phosphorylation of key proteins like Akt and mTOR, it can suppress tumor growth.[9]

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also a target of this compound.[3] Its inhibition contributes to the compound's anti-inflammatory and anti-cancer effects.

Figure 2: this compound targeting the JAK/STAT signaling pathway.

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.[8] This is achieved through the downregulation of pathways like NF-κB and MAPK, as well as the JAK/STAT pathway.[8]

Experimental Protocols

The study of this compound involves a range of standard and specialized experimental procedures. Below are detailed methodologies for key experiments.

Extraction and Isolation of this compound from Euphorbia fischeriana

-

Material Preparation: The roots of Euphorbia fischeriana are collected, dried, and ground into a coarse powder.

-

Extraction: An optimized extraction can be performed using 100% ethanol at 74°C for 2 hours.

-

Purification: The crude extract is subjected to chromatographic techniques for the isolation of this compound. This typically involves silica gel column chromatography with a suitable solvent system.

-

Identification: The purified compound is identified and characterized using spectroscopic methods such as NMR, MS, and IR.[2]

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.[10][11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound (and a vehicle control, typically DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[10]

-

Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Western Blot Analysis of PI3K/Akt Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation of specific proteins.[12]

-

Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Experimental and Logical Workflow

The investigation of this compound's therapeutic potential follows a logical progression from basic characterization to in-depth mechanistic studies.

References

- 1. Studies on the 2D NMR Spectra of Jolkinolide Diterpenoids from Euphorbia fischriana | Semantic Scholar [semanticscholar.org]

- 2. [Isolation and identification of antitumor constituents of diterpenoids lactone in Euphorbia fischeriana Steud] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. 17-Hydroxy-jolkinolide B, a diterpenoid from Euphorbia fischeriana, inhibits inflammatory mediators but activates heme oxygenase-1 expression in lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Enigmatic Biosynthesis of Jolkinolide B: A Putative Pathway and Research Roadmap

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jolkinolide B, an ent-abietane-type diterpenoid first isolated from Euphorbia jolkini, has garnered significant attention for its potent pharmacological activities, including anticancer, anti-inflammatory, and anti-osteoporosis properties.[1][2] Despite its therapeutic potential, the biosynthetic pathway of this compound in plants remains largely unelucidated.[1][2][3] This technical guide presents a putative biosynthesis pathway based on the established synthesis of related diterpenoids and outlines a comprehensive experimental workflow to facilitate future research in elucidating the definitive enzymatic steps. This document is intended to serve as a foundational resource for researchers aiming to unravel the genetic and biochemical basis of this compound production, a critical step towards its sustainable biotechnological production.

Introduction to this compound

This compound is a structurally complex natural product found in various Euphorbia species.[1][4] Its chemical structure is characterized by a rearranged abietane skeleton, featuring a unique lactone ring system that is crucial for its biological activity. The growing interest in this compound stems from its diverse pharmacological profile, which includes the modulation of key signaling pathways such as JAK/STAT, NF-κB, and PI3K/Akt/mTOR.[1][5][6][7][8] The limited availability from natural sources and the challenges of chemical synthesis underscore the urgent need to understand its biosynthesis for potential metabolic engineering and large-scale production.

A Putative Biosynthesis Pathway for this compound

The complete biosynthetic pathway of this compound has not yet been experimentally determined. However, based on the well-established biosynthesis of diterpenoids in plants, a plausible pathway can be proposed. This putative pathway commences from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of cyclization and oxidative modifications.

The initial steps are likely catalyzed by a diterpene synthase (diTPS) to form the characteristic tricyclic skeleton of abietane diterpenoids. Subsequent modifications by cytochrome P450 monooxygenases (CYPs) and other enzymes would then tailor the abietane core to yield the final this compound structure.

Quantitative Data on this compound Biosynthesis

To date, there is no published quantitative data regarding the enzymatic reactions or metabolite concentrations in the biosynthesis of this compound. The following table provides a template for the types of data that are essential for characterizing this pathway.

| Parameter | Description | Value | Reference |

| Enzyme Kinetics | |||

| Km of diTPS for GGPP | Michaelis-Menten constant | Data not available | - |

| kcat of diTPS | Catalytic rate constant | Data not available | - |

| Km of CYPs for ent-Abietadiene | Michaelis-Menten constant | Data not available | - |

| kcat of CYPs | Catalytic rate constant | Data not available | - |

| Metabolite Concentrations | |||

| GGPP levels in Euphorbia spp. | Precursor concentration | Data not available | - |

| ent-Abietadiene levels | Intermediate concentration | Data not available | - |

| This compound tissue distribution | Final product concentration | Data not available | - |

| Gene Expression | |||

| diTPS transcript levels | Relative expression of the diterpene synthase gene | Data not available | - |

| CYP transcript levels | Relative expression of candidate cytochrome P450 genes | Data not available | - |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthesis pathway requires a multi-faceted approach combining transcriptomics, protein biochemistry, and analytical chemistry. Below is a generalized experimental workflow that can be adapted to identify and characterize the enzymes involved.

Transcriptome Analysis and Candidate Gene Identification

-

Plant Material: Collect tissues from a high-Jolkinolide B-accumulating Euphorbia species (e.g., E. fischeriana, E. jolkini).

-

RNA Sequencing: Perform deep RNA sequencing of different tissues (e.g., roots, stems, leaves) to identify tissue-specific gene expression profiles.

-

Candidate Gene Mining: Identify candidate genes encoding diterpene synthases (diTPSs) and cytochrome P450s (CYPs) that are co-expressed with this compound accumulation.

Heterologous Expression and Functional Characterization of Enzymes

-

Gene Cloning: Clone the full-length coding sequences of candidate diTPS and CYP genes into suitable expression vectors.

-

Heterologous Expression: Express the cloned genes in a microbial host such as Escherichia coli (for diTPSs) or Saccharomyces cerevisiae (for CYPs).

-

In Vitro Enzyme Assays:

-

For diTPSs: Incubate the purified recombinant enzyme with GGPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

For CYPs: Incubate yeast microsomes containing the recombinant CYP with the product of the diTPS reaction (e.g., ent-Abietadiene) and NADPH. Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

In Vivo Pathway Reconstruction

-

Transient Expression: Co-express the identified diTPS and CYP genes in Nicotiana benthamiana leaves.

-

Metabolite Analysis: Analyze the metabolome of the infiltrated leaves by LC-MS to detect the production of this compound or its intermediates.

Conclusion and Future Outlook

The biosynthesis of this compound represents a significant knowledge gap in the field of plant specialized metabolism. The putative pathway and experimental roadmap presented in this guide provide a framework for future research endeavors. The successful elucidation of this pathway will not only provide fundamental insights into the evolution of diterpenoid biosynthesis in Euphorbia but also pave the way for the metabolic engineering of this compound production in microbial or plant chassis. Such advancements would enable a sustainable supply of this valuable compound for further pharmacological investigation and potential therapeutic applications. The intricate chemistry and potent bioactivities of this compound make it a compelling target for both fundamental and applied research in the years to come.

References

- 1. This compound: A comprehensive review of its physicochemical properties, analytical methods, synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ent-Abietane Lactones from Euphorbia: Ingenta Connect [ingentaconnect.com]

- 5. This compound from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Ameliorates Liver Inflammation and Lipogenesis by Regulating JAK/STAT3 Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 8. This compound ameliorates rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Jolkinolide B: A Comprehensive Review of Its Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide B is an ent-abietane-type diterpenoid first isolated from Euphorbia jolkini and is a significant active component in many toxic Euphorbia plants.[1] In recent years, this compound has garnered considerable attention from the scientific community due to its potent and diverse pharmacological activities.[1] Primarily sourced from the roots of plants like Euphorbia fischeriana Steud, this natural compound has demonstrated significant anticancer, anti-inflammatory, and anti-tuberculosis properties.[1][2] Mechanistic studies have revealed that this compound exerts its effects by modulating critical cellular signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways.[1][3] This technical guide provides an in-depth review of the pharmacological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.

Anticancer Activities

This compound exhibits broad-spectrum antitumor activity against a range of cancer types. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis through the modulation of key signaling cascades.

Mechanisms of Action & Signaling Pathways

1. Inhibition of PI3K/Akt/mTOR Pathway: In breast cancer cells (MCF-7), this compound has been shown to strongly inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell proliferation and survival.[4] Treatment with this compound leads to the downregulation of key pathway components including p-PI3K, p-Akt, and mTOR, while upregulating the tumor suppressor PTEN.[4] This inhibition ultimately induces apoptosis and arrests the cell cycle in the S phase.[4] Similarly, in non-small cell lung cancer (NSCLC) cells, this compound inactivates the Akt/mTOR pathway to downregulate hexokinase 2 (HK2), a key enzyme in glycolysis, thereby inhibiting cancer cell metabolism and viability.[5] In bladder cancer, this compound sensitizes cancer cells to mTOR inhibitors by dually inhibiting Akt feedback activation and cytoprotective autophagy.[6][7]

2. Downregulation of JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is frequently overactive in cancer cells, contributing to their growth and survival.[4][8] this compound and its analogue, 17-Hydroxy-jolkinolide B (HJB), are potent inhibitors of this pathway.[4][8] In human leukemic cells (HL-60 and THP-1), this compound induces apoptosis by downregulating the JAK2/STAT3 cascade.[9] This leads to decreased levels of the anti-apoptotic protein Bcl-2 and increased levels of the pro-apoptotic protein Bax, ultimately activating caspases-3, -8, and -9.[9] HJB has been shown to directly target and inactivate JAK1, JAK2, and TYK2 by covalently cross-linking the kinases.[4][8]

3. Induction of Cell Cycle Arrest: In gastric cancer cells (MKN45), this compound causes DNA damage, which activates the ATR-CHK1-CDC25A-Cdk2 signaling pathway.[10] This activation leads to an arrest of the cell cycle in the S phase, preventing cancer cells from replicating their DNA and dividing.[10]

4. Anti-Metastatic Effects: Metastasis is a critical step in cancer progression. This compound has been shown to inhibit the adhesion and invasion of human breast cancer MDA-MB-231 cells.[11] It suppresses cell adhesion to fibronectin by inhibiting the phosphorylation of focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK), key components of pathways that regulate cell motility and invasion.[11]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified across various cancer cell lines, typically reported as the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A549 | Non-small cell lung cancer | Concentration-dependent inhibition | [5] |

| H1299 | Non-small cell lung cancer | Concentration-dependent inhibition | [5] |

| MCF-7 | Breast Cancer (Luminal A) | Significant Apoptosis Observed | [12] |

| BT-474 | Breast Cancer (Luminal B) | Significant Apoptosis Observed | [12] |

| MKN45 | Gastric Cancer | Cell cycle arrest & apoptosis observed | [10] |

| HL-60 | Leukemia | Dose-dependent apoptosis | [9] |

| THP-1 | Leukemia | Dose-dependent apoptosis | [9] |

Note: Specific IC50 values are not always reported in abstracts; "Concentration-dependent" or "Dose-dependent" indicates a measured effect without a specified IC50 value in the source.

Anti-inflammatory Activities

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the JAK2/STAT3 signaling pathway, which plays a crucial role in inflammatory responses.[1][3]

Mechanism in Rheumatoid Arthritis

In a collagen-induced arthritis (CIA) rat model, this compound was shown to ameliorate inflammation and bone destruction.[1] Molecular docking studies confirmed that this compound binds effectively to JAK2.[1] By inhibiting the JAK2/STAT3 pathway, it suppresses the expression of pro-inflammatory factors in both the ankle joints of CIA rats and in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Mechanism in Liver Inflammation

In hepatocytes, this compound attenuates steatosis and inflammatory responses induced by palmitic acid.[13] This protective effect is dependent on the inhibition of JAK/STAT3 signaling. By blocking this pathway, this compound reduces the expression of genes involved in de novo lipogenesis and inflammatory cytokines, suggesting its potential as a therapeutic agent for metabolic dysfunction-associated steatotic liver disease (MASLD).[13]

Anti-mycobacterial Activity

Tuberculosis remains a major global health challenge, and novel therapeutic agents are urgently needed. This compound and its derivatives have shown promising activity against Mycobacterium tuberculosis.

Mechanism of Action

17-hydroxy-jolkinolide B (HJKB), an analogue of this compound, exhibits potent activity against the M. tuberculosis H37Ra strain and clinical isolates, with minimum inhibitory concentrations (MICs) ranging from 1 to 12 μg/mL.[14] HJKB also demonstrates bactericidal activity against intracellular mycobacteria within macrophages.[14] Mechanistic studies indicate that HJKB interacts with the RpoB and RpoC protein subunits of the bacterial RNA polymerase, thereby inhibiting transcription and bacterial growth.[14]

| Compound | Strain | MIC Value | Reference |

| 17-hydroxy-jolkinolide B | M. tuberculosis (various strains) | 1 - 12 µg/mL | [14] |

| 17-hydroxy-jolkinolide B | M. smegmatis | 1.5 µg/mL | [2] |

Experimental Protocols

The pharmacological activities of this compound have been elucidated using a variety of standard and advanced experimental techniques.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cells.[15]

-

Principle: Living cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 2.5×10⁵ cells/mL) and allowed to adhere overnight.[16]

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.

-

MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 3-4 hours to allow formazan crystal formation.[15]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

-

Apoptosis Analysis (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.[17]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, cells can be distinguished:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

-

Methodology:

-

Treatment: Cells are treated with this compound at the desired concentration (e.g., IC50 concentration) for a set time.

-

Harvesting: Cells (both adherent and floating) are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with fluorescently-labeled Annexin V and PI for approximately 15 minutes in the dark.[17]

-

Acquisition: The stained cells are analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic) is quantified using appropriate software.[17]

-

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, providing insight into the status of signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., Akt, p-Akt, STAT3, Bcl-2).

-

Methodology:

-

Cell Lysis: this compound-treated and control cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined (e.g., using a BCA assay).

-

Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is captured on film or with a digital imager. Densitometry is used to quantify protein levels relative to a loading control (e.g., GAPDH).[11]

-

Conclusion

This compound is a promising natural diterpenoid with a robust profile of pharmacological activities, most notably in the fields of oncology and inflammation. Its ability to modulate multiple, critical signaling pathways such as PI3K/Akt/mTOR and JAK/STAT underscores its potential as a lead compound for the development of novel therapeutics. The quantitative data on its cytotoxicity and anti-mycobacterial activity, combined with a growing understanding of its molecular mechanisms, provide a strong foundation for further preclinical and clinical investigation. This guide summarizes the core findings to date, offering a valuable resource for scientists dedicated to exploring the therapeutic applications of this potent natural product.

References

- 1. This compound ameliorates rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A comprehensive review of its physicochemical properties, analytical methods, synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound inhibits glycolysis by downregulating hexokinase 2 expression through inactivating the Akt/mTOR pathway in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound sensitizes bladder cancer to mTOR inhibitors via dual inhibition of Akt signaling and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 17-hydroxy-jolkinolide B inhibits signal transducers and activators of transcription 3 signaling by covalently cross-linking Janus kinases and induces apoptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]

- 14. Anti-Mycobacterium tuberculosis activity of 17-hydroxy-jolkinolide B by interacting with RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Studies on the Mechanism of Action of Jolkinolide B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Jolkinolide B (JB), an ent-abietane-type diterpenoid isolated from the medicinal plant Euphorbia fischeriana Steud, has emerged as a promising natural compound with significant pharmacological activities.[1][2] Preliminary research, primarily focused on its anti-cancer and anti-inflammatory properties, reveals a multi-targeted mechanism of action.[2][3] In various cancer cell lines, this compound has been demonstrated to induce programmed cell death (apoptosis and PANoptosis), trigger cell cycle arrest, and inhibit key oncogenic signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and ATR-CHK1 pathways.[1][4][5][6][7] This technical guide synthesizes the current understanding of this compound's molecular mechanisms, presents quantitative data from foundational studies, details common experimental protocols, and provides visual diagrams of the core signaling cascades involved.

Core Anti-Cancer Mechanisms of Action

This compound exerts its anti-neoplastic effects through a sophisticated and multi-pronged approach, targeting several critical cellular processes simultaneously.

Induction of Programmed Cell Death

A primary mechanism of JB's anti-cancer activity is the robust induction of programmed cell death.

-

Mitochondrial (Intrinsic) Apoptosis: JB consistently triggers the mitochondrial pathway of apoptosis across numerous cancer cell lines.[1] This process involves the depolarization of the mitochondrial membrane, leading to the release of Cytochrome c from the mitochondria into the cytosol.[1][6] This event initiates a caspase cascade, marked by the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of executioner caspases-9 and -3.[1][6][8]

-

PANoptosis Activation: More recent studies in gastric cancer have revealed that JB can induce PANoptosis, a regulated cell death modality involving the simultaneous activation of apoptosis, pyroptosis, and necroptosis.[7] This is reportedly achieved through direct binding and activation of caspase-8, which acts as a molecular switch.[7] The activation of caspase-8 leads to downstream cleavage of caspase-3 (apoptosis), GSDMD (pyroptosis), and phosphorylation of RIPK1 and MLKL (necroptosis).[7]

-

Induction of Reactive Oxygen Species (ROS): An increase in intracellular Reactive Oxygen Species (ROS) has been observed following JB treatment.[9] Elevated ROS levels can induce cellular damage and trigger apoptosis through various mechanisms, including the activation of stress-related signaling pathways.[9][10][11]

Inhibition of Key Oncogenic Signaling Pathways

This compound's efficacy is significantly attributed to its ability to suppress critical signaling pathways that drive cancer cell proliferation, survival, and metastasis.

-

JAK/STAT Pathway: JB and its analogue, 17-Hydroxy-jolkinolide B (HJB), are potent inhibitors of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, which is constitutively active in many cancers.[4][12][13] HJB has been shown to directly target and inactivate JAK family kinases (JAK1, JAK2, TYK2) through covalent cross-linking.[12][13] This inhibition prevents the phosphorylation and subsequent activation of STAT3, blocking its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation.[6][12]

-

PI3K/Akt/mTOR Pathway: In breast and laryngeal cancer cells, JB effectively inhibits the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade.[3][5][14] It achieves this by down-regulating the phosphorylated forms of PI3K and Akt (p-PI3K, p-Akt) and the downstream effector mTOR, while up-regulating the tumor suppressor PTEN.[5][14] Inhibition of this pathway is a key factor in JB-induced apoptosis.[5][14][15]

-

ATR-CHK1 DNA Damage Response Pathway: In gastric cancer cells, JB has been found to cause DNA damage.[1][16] This damage activates the Ataxia Telangiectasia and Rad3-related (ATR)-Checkpoint Kinase 1 (CHK1) signaling pathway.[1] The subsequent phosphorylation of CHK1 leads to the degradation of the CDC25A phosphatase, which in turn prevents the activation of the CDK2-Cyclin A complex, resulting in S-phase cell cycle arrest.[1]

-

FAK/ERK Pathway and Metastasis: JB has demonstrated anti-metastatic potential by inhibiting the adhesion and invasion of breast cancer cells.[17] This is achieved by suppressing the expression of β1-integrin and the subsequent phosphorylation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK).[17]

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, preventing cancer cell division. The specific phase of arrest appears to be cell-type dependent.

-

S-Phase Arrest: In gastric (MKN45) and breast (MCF-7) cancer cells, JB treatment leads to an accumulation of cells in the S phase.[1][5][16]

-

G1-Phase Arrest: In human chronic myeloid leukemia cells (K562), JB induces a cell cycle block at the G1 phase.[18][19]

Quantitative Data Summary

The following tables summarize key quantitative findings from preliminary studies on this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

|---|---|---|---|

| K562 | Chronic Myeloid Leukemia | 12.1 µg/mL | [18][19] |

| SK-Hep-1 | Hepatocellular Carcinoma | 11.17 µM | [8] |

| Huh-7 | Hepatocellular Carcinoma | 14.09 µM | [8] |

| Eca-109 | Esophageal Carcinoma | 23.7 µg/mL | [18][19] |

| HepG2 | Hepatocellular Carcinoma | >50.0 µg/mL |[18][19] |

Table 2: Summary of this compound's Effect on Key Protein Expression

| Pathway | Protein | Effect | Cell Line(s) | Reference(s) |

|---|---|---|---|---|

| Apoptosis | Bax | Upregulation | HL-60, THP-1, B16F10, Huh-7, SK-Hep-1 | [6][8][9] |

| Bcl-2 | Downregulation | HL-60, THP-1, B16F10, Huh-7, SK-Hep-1 | [6][8][9] | |

| Cleaved Caspase-3 | Upregulation | MKN45, HL-60, THP-1 | [1][6] | |

| Cleaved Caspase-9 | Upregulation | MKN45, HL-60, THP-1 | [1][6] | |

| JAK/STAT | p-JAK2 | Downregulation | HL-60, THP-1 | [6] |

| p-STAT3 | Downregulation | Multiple | [6][12] | |

| PI3K/Akt/mTOR | p-PI3K | Downregulation | MCF-7 | [5][14] |

| p-Akt | Downregulation | MCF-7, BT-474 | [5][14][15] | |

| mTOR | Downregulation | MCF-7 | [5][14] | |

| PTEN | Upregulation | MCF-7 | [5][14] | |

| Cell Cycle | Cyclin D1 | Downregulation | MCF-7 | [5][14] |

| Cyclin E | Downregulation | MCF-7 | [5][14] | |

| CDC25A | Downregulation | MKN45 | [1] | |

| p-CHK1 | Upregulation | MKN45 | [1] |

| | γ-H2AX | Upregulation | MKN45 |[1] |

Key Experimental Methodologies

The investigation of this compound's mechanism of action relies on a suite of standard molecular and cellular biology techniques.

-

Cell Viability Assessment (MTT Assay):

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

-

Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours). Following treatment, MTT solution is added to each well and incubated. The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.[5]

-

-

Apoptosis Analysis (Flow Cytometry):

-

Principle: Utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus staining only late apoptotic and necrotic cells.

-

Protocol: Cells are treated with this compound for a set duration. Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V and PI are added to the cell suspension. After incubation in the dark, the cells are analyzed by a flow cytometer.[14][15]

-

-

Protein Expression Analysis (Western Blotting):

-

Principle: A technique to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed using primary antibodies specific to the target protein, followed by secondary antibodies conjugated to a reporter enzyme for detection.

-

Protocol: Cells are treated with this compound, then lysed to extract total protein. Protein concentration is determined (e.g., by BCA assay). Equal amounts of protein are loaded and separated on an SDS-PAGE gel. The separated proteins are transferred to a PVDF or nitrocellulose membrane. The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding. The membrane is incubated with a primary antibody overnight at 4°C (e.g., anti-Bax, anti-p-STAT3, anti-Actin). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][5]

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Principle: Measures the DNA content of cells within a population to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol: Cells are treated with this compound, harvested, and fixed (e.g., in cold 70% ethanol) to permeabilize the cell membrane. The fixed cells are then washed and treated with RNase to remove RNA. Finally, the cells are stained with a DNA-intercalating fluorescent dye, most commonly Propidium Iodide (PI). The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by a flow cytometer.[5][18]

-

-

In Vivo Xenograft Studies:

-

Principle: Evaluates the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice (e.g., nude mice), and the effect of the drug on tumor growth is monitored.

-

Protocol: A suspension of cancer cells (e.g., MKN45, MCF-7) is subcutaneously injected into the flank of nude mice.[1][5] Once tumors reach a palpable size, the mice are randomly assigned to control and treatment groups. The treatment group receives this compound (e.g., via intraperitoneal injection or oral gavage) at a specified dose and schedule. Tumor volume and mouse body weight are measured regularly. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).[1][5][14]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms of action of this compound.

References

- 1. This compound induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A comprehensive review of its physicochemical properties, analytical methods, synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound ameliorates rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis in MCF-7 cells through inhibition of the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 [jcancer.org]

- 8. This compound inhibits the progression of hepatocellular carcinoma by regulating Musashi-2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 10. mdpi.com [mdpi.com]

- 11. Reactive Oxygen Species in Regulating Lymphangiogenesis and Lymphatic Function [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. 17-hydroxy-jolkinolide B inhibits signal transducers and activators of transcription 3 signaling by covalently cross-linking Janus kinases and induces apoptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. This compound inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-metastatic effect of this compound and the mechanism of activity in breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Induction of apoptosis in K562 cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

The Anticancer Potential of Jolkinolide B: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Diterpenoid's Mechanisms of Action and Therapeutic Promise

Introduction

Jolkinolide B (JB), a naturally occurring ent-abietane-type diterpenoid isolated from plants of the Euphorbiaceae family, has emerged as a compound of significant interest in oncology research.[1][2] Possessing a range of pharmacological activities, its anticancer properties have been demonstrated across a variety of cancer cell lines and in preclinical animal models.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity and Efficacy

This compound has demonstrated potent cytotoxic and antiproliferative effects against a spectrum of human cancer cell lines. Its efficacy is cell-type dependent, with notable activity observed in leukemia, gastric, breast, and non-small cell lung cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Gastric Cancer | AGS | 15.99 | 24 | [4] |

| Gastric Cancer | MKN45 | 33.3 | 24 | [4] |

| Chronic Myeloid Leukemia | K562 | 12.1 µg/mL | 24 | [2][5] |

| Esophageal Carcinoma | Eca-109 | 23.7 µg/mL | 24 | [2][5] |

| Hepatoma | HepG2 | >50.0 µg/mL | 24 | [2][5] |

Mechanisms of Action

The anticancer activity of this compound is multifaceted, involving the modulation of several critical cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic pathways. In human leukemic cells, this compound has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, -8, and -9.[6] In gastric cancer cells, JB induces apoptosis by causing DNA damage and activating the mitochondrial pathway.[1][3] Furthermore, in some contexts, this compound can activate PANoptosis, a regulated cell death pathway involving caspase-8.[4]

Cell Cycle Arrest

A key mechanism underlying the antiproliferative effects of this compound is its ability to induce cell cycle arrest. In gastric cancer cells (MKN45), JB treatment leads to S-phase arrest by activating the ATR-CHK1-CDC25A-Cdk2 signaling pathway.[3][7] In human breast cancer cells (MCF-7), this compound has been observed to cause cell cycle arrest in the S phase.[6] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Inhibition of Pro-Survival Signaling Pathways

This compound exerts its anticancer effects by targeting and inhibiting several key signaling pathways that are often dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in breast cancer and non-small cell lung cancer cells.[8][9] By downregulating the phosphorylation of key components like Akt and mTOR, this compound effectively curtails the pro-survival signals that drive cancer progression.[8]

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a crucial role in cytokine signaling and is often constitutively active in many cancers, promoting cell proliferation and survival. This compound has been demonstrated to inhibit the JAK2/STAT3 pathway in human leukemic cells, leading to the induction of apoptosis.[6]

Focal adhesion kinase (FAK) is a key mediator of cell adhesion, migration, and invasion, processes that are central to cancer metastasis. In breast cancer cells, this compound has been shown to inhibit FAK-mediated signaling pathways, thereby reducing cell adhesion and invasion.[7]

In Vivo Efficacy

The anticancer effects of this compound have been validated in preclinical animal models. In a xenograft model using MKN45 gastric cancer cells in nude mice, administration of this compound at doses of 20 and 40 mg/kg significantly suppressed tumor growth in vivo.[1] Similarly, in a breast cancer xenograft model using MCF-7 cells, this compound treatment resulted in a significant decrease in tumor volume and weight.[6] These findings underscore the therapeutic potential of this compound in a physiological setting.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to investigate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for specified time periods (e.g., 24, 48, 72 hours).[1]

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[1]

-

Discard the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]

-

Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.[1]

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[1]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

-

Protocol:

-

Seed cells in 6-well plates and treat with different concentrations of this compound.[1]

-

Harvest the cells by trypsinization and wash them twice with cold PBS.[1]

-

Resuspend the cells in binding buffer provided with the Annexin V-FITC/PI detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 20 minutes.[1]

-

Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[1]

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population by flow cytometry. This enables the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells and fix them in 70% ethanol at 4°C overnight.[1]

-

Wash the fixed cells twice with cold PBS.[1]

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate the cells at 37°C in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the cell cycle distribution.[1]

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol:

-

Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, STAT3, p-STAT3, Bcl-2, Bax, etc.) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

In Vivo Xenograft Tumor Model

-

Principle: This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice (e.g., nude mice) to study tumor growth and the efficacy of anticancer agents in a living organism.

-

Protocol:

-

Culture the desired cancer cells (e.g., MKN45) to a sufficient number.[1]

-

Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each nude mouse.[1]

-

Once the tumors reach a palpable size, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound low-dose, this compound high-dose).[1]

-

Administer this compound (e.g., 20 and 40 mg/kg) or the vehicle control to the mice according to a predetermined schedule (e.g., daily intraperitoneal injections).[1]

-

Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

-

At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).[1]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Key signaling pathways inhibited by this compound.

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has demonstrated significant anticancer properties through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways. The preclinical in vitro and in vivo data strongly support its potential as a novel therapeutic agent for the treatment of various cancers.

Future research should focus on several key areas to advance the clinical translation of this compound. These include comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery, investigation into potential synergistic effects when combined with existing chemotherapeutic agents, and the identification of predictive biomarkers to select patient populations most likely to respond to treatment. While no clinical trials have been registered for this compound to date, the compelling preclinical evidence warrants further investigation into its safety and efficacy in human subjects. The continued exploration of this promising natural compound may pave the way for new and effective cancer therapies.

References

- 1. This compound induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]